异莫罗昔藤苷V

描述

Iso-mogroside V is a previously unknown isomer of the known sweetener mogroside V . It is characterized by its high sweetening properties when compared to its known counterparts .

Synthesis Analysis

The biosynthetic pathway of mogroside V, a noncaloric sweetener with a sweetening strength 250-fold that of sucrose, has been identified . This compound is produced by the fruit of the endemic Chinese cucurbit Siraitia grosvenorii, also known as monk fruit and luo-han-guo . The metabolic pathway was identified using a combination of genomic and transcriptomic databases of the Siraitia plant, together with a large-scale functional expression of candidate genes . The novelty of the pathway could be attributed to a highly coordinated gene expression pattern responsible for the unique epoxidations, hydroxylations, and glucosylations leading to the sweet mogrosides .

Molecular Structure Analysis

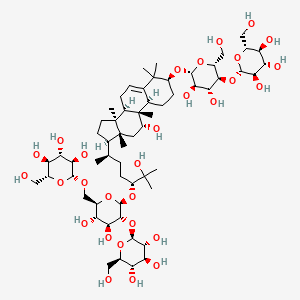

The chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . The structure of iso-mogroside V was established on the basis of extensive 2D-NMR (COSY, TOCSY, NOESY, HSQC, and HMBC) and LC .

Physical And Chemical Properties Analysis

Mogroside V is one of the characteristic and effective components of luohanguo extract, a food additive used as a sweetener . The quantitative determination for mogroside V content in luohanguo extract applies HPLC using analytical standard mogroside V .

科学研究应用

Neuroprotection in Parkinson’s Disease

Iso-mogroside V has been found to have protective effects against neuronal damages, particularly in the context of Parkinson’s Disease (PD) . It attenuates mitochondrial dysfunction and oxidative stress, which are thought to play a dominant role in the pathogenesis of PD . The compound exhibits antioxidant-like activities and has been shown to reduce overproduction of reactive oxygen species (ROS), recover the mitochondrial membrane potential (MMP), and increase the oxygen consumption rate and adenosine triphosphate (ATP) production .

Treatment of Ulcerative Colitis

Iso-mogroside V has demonstrated therapeutic effects on Ulcerative Colitis (UC), a chronic inflammatory condition of the colon . The compound reduced the excessive endoplasmic reticulum stress and mitigated the UC induced by dextran sulfate sodium in mice . It also decreased intestinal permeability and reduced levels of pro-inflammatory cytokines .

Antioxidant Properties

The compound, extracted from Siraitia grosvenorii, exhibits antioxidant-like activities . These antioxidant properties contribute to its neuroprotective effects in PD and its therapeutic effects in UC .

Taste Quality

Iso-mogroside V is known for its superior taste quality. The taste quality of these mogrosides was found to be superior to that of rebaudioside A from stevia, dipotassium glycyrrhizinate from licorice, and the synthetic sweetener, saccharin sodium .

Drug Delivery

Iso-mogroside V has been evaluated as a promising carrier in drug delivery systems . The dissolution test was carried out for all samples, and the results were presented as the cumulative amount of SLY released at each monitoring time point .

Anti-inflammatory Effects

Iso-mogroside V has demonstrated excellent anti-inflammatory effects . These effects are particularly evident in its treatment of UC, where it reduced levels of pro-inflammatory cytokines .

作用机制

Target of Action

Iso-mogroside V, also known as Isomogroside V, is a bioactive compound extracted from the plant Siraitia grosvenorii . It has been identified to interact with several targets, including Sirtuin3 (SIRT3), a protein that plays a crucial role in mitochondrial function . Other core targets of Iso-mogroside V include Jun, IL2, HSP90AA1, AR, PRKCB, VEGFA, TLR9, TLR7, STAT3, and PRKCA .

Mode of Action

Iso-mogroside V interacts with its targets to exert its effects. For instance, it has been shown to upregulate Sirtuin3 (SIRT3), thereby attenuating mitochondrial dysfunction . This interaction leads to a reduction in the overproduction of reactive oxygen species (ROS), recovery of the mitochondrial membrane potential (MMP), and an increase in the oxygen consumption rate and adenosine triphosphate (ATP) production .

Biochemical Pathways

Iso-mogroside V affects several biochemical pathways. It is involved in the ROS-related intrinsic mitochondrial pathway . By upregulating Sirtuin3 (SIRT3), Iso-mogroside V can alleviate hyperacetylation of a key mitochondrial antioxidant enzyme, superoxide dismutase 2 (SOD2) . This modulation of the mitochondrial pathway plays a significant role in the neuroprotective effects of Iso-mogroside V .

Result of Action

The molecular and cellular effects of Iso-mogroside V’s action are significant. It has been shown to effectively attenuate neurotoxicity in models of Parkinson’s disease . This is achieved through a reduction in the number of apoptotic cells, as reflected by Annexin-V/propidium iodide co-staining using flow cytometry and TdT-mediated dUTP Nick-End Labeling (TUNEL) assay . Moreover, Iso-mogroside V treatment leads to the reversal of motor impairments and dopaminergic neuronal damage .

未来方向

The biosynthetic pathway of mogroside V has been identified . These discoveries will facilitate the development of alternative natural sweeteners . More recently, the distribution of mogroside V metabolites was explored in rats . Seven bioactive metabolites of mogroside V were identified, among which mogroside II E was abundant in the heart, liver, spleen, and lung .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)87-55-50(89-54-47(77)42(72)38(68)29(20-63)83-54)43(73)39(69)31(85-55)22-80-51-45(75)40(70)36(66)27(18-61)81-51)24-15-16-58(6)32-12-10-25-26(60(32,8)33(65)17-59(24,58)7)11-14-34(56(25,2)3)86-52-48(78)44(74)49(30(21-64)84-52)88-53-46(76)41(71)37(67)28(19-62)82-53/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36-,37-,38-,39-,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52+,53+,54+,55+,58+,59-,60+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKPHECGTGXVQW-SYUMKSFFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H102O29 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iso-mogroside V | |

Q & A

Q1: What is Iso-mogroside V and where is it found?

A1: Iso-mogroside V is a cucurbitane-glycoside found in the fruit of the Luo Han Guo plant (Siraitia grosvenorii). [, ] This plant, also known as Monk fruit, is utilized as both a food and in traditional Chinese medicine. []

Q2: How sweet is Iso-mogroside V compared to sugar?

A2: Iso-mogroside V is approximately 500 times sweeter than a 0.5% (w/v) sucrose solution. []

Q3: How does the amount of Iso-mogroside V change as the Monk fruit matures?

A3: Research indicates that highly glycosylated mogrosides, including Iso-mogroside V and Siamenoside I, accumulate in the Monk fruit later in the maturation process, stabilizing from 75 to 90 days after pollination. [] This suggests harvesting the fruit after this period may yield higher amounts of these compounds.

Q4: Are there different methods for drying Monk fruit, and do they affect Iso-mogroside V content?

A4: Yes, Monk fruit can be dried using traditional hot-air drying or low-temperature techniques. [] Studies employing High-Performance Thin-Layer Chromatography (HPTLC) have shown that low-temperature drying results in significantly higher levels of Iso-mogroside V compared to hot-air drying. []

Q5: Can you provide the molecular formula and details about the chemical structure of Iso-mogroside V?

A5: The structure of Iso-mogroside V has been determined using various spectroscopic techniques, including 2D-NMR (COSY, TOCSY, NOESY, HSQC, and HMBC) and LC-MS. [, ] While a molecular formula wasn't explicitly provided in the provided abstracts, its complete chemical structure is elucidated as 3-[(4-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-mogrol-24-O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→6)]β-D-glucopyranoside. []

Q6: What analytical methods are used to quantify Iso-mogroside V in Monk fruit?

A6: Several analytical techniques have been employed to quantify Iso-mogroside V and other mogrosides in Monk fruit. These include High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (LC-MS-MS) [] and High-Performance Thin-Layer Chromatography (HPTLC). [] Researchers have also utilized vacuum drying methods in conjunction with HPLC-MS for analyzing ten different mogrol glycosides, including Iso-mogroside V. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2548642.png)

![N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]prop-2-enamide](/img/structure/B2548645.png)

![Tert-butyl (2S)-2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B2548649.png)

![(4-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2548650.png)

![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2548651.png)

![8-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2548652.png)

![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2548657.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamide](/img/structure/B2548659.png)

![N-(5-methylisoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2548660.png)

![(1R*,5S*)-7-benzyl-3-oxa-7-azabicyclo[3.3.0]octan-2-one](/img/structure/B2548662.png)

![N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2548663.png)